molecular formula C22H17ClN2O3 B251700 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No. B251700
M. Wt: 392.8 g/mol
InChI Key: ZSOIIEZNKPOQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide, also known as C16, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. C16 belongs to the family of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cellular processes. N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been found to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is involved in cell proliferation and survival. N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses. Additionally, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been found to induce apoptosis and cell cycle arrest in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various diseases. Additionally, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been found to have low toxicity and high solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide in lab experiments is its limited availability and high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide, including its potential use as a therapeutic agent in various diseases. One area of research is the development of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide analogs with improved potency and selectivity for specific targets. Additionally, further studies are needed to understand the mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide and its potential interactions with other signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide in humans and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with 2-(4-methoxyphenyl)acetic acid to form the intermediate compound, which is then reacted with 2-amino-5-methylbenzoxazole to yield the final product. The purity of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been found to protect against neurodegenerative diseases by reducing neuroinflammation and oxidative stress.

properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H17ClN2O3/c1-13-3-10-20-19(11-13)25-22(28-20)15-6-9-17(23)18(12-15)24-21(26)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,24,26)

InChI Key

ZSOIIEZNKPOQTL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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